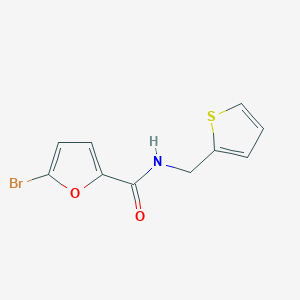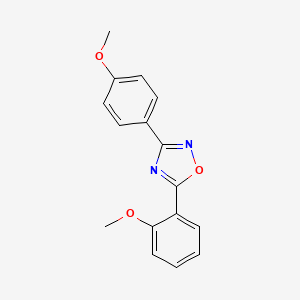![molecular formula C17H23NO3 B5885967 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine, also known as MCL-101, is a synthetic compound that belongs to the family of morpholine-based opioids. It was first synthesized in the late 1990s and has since been the subject of extensive scientific research. MCL-101 has shown promising results in preclinical studies as a potential analgesic and antinociceptive agent.
Mécanisme D'action
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine acts on the mu-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. When 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce sedation, and produce a mild euphoria. It has also been shown to have a lower risk of respiratory depression compared to other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of the mu-opioid receptor in pain perception and other physiological processes. However, one of the limitations of using 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine. One area of interest is the development of novel formulations that can extend the duration of action of 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine. Another area of interest is the investigation of the potential therapeutic benefits of 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine in the treatment of chronic pain and other conditions. Finally, there is a need for further research on the safety and efficacy of 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine in human clinical trials.
In conclusion, 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine is a promising synthetic compound that has shown potential as an analgesic and antinociceptive agent. Its potency and selectivity for the mu-opioid receptor make it a useful tool for studying the role of the mu-opioid receptor in pain perception and other physiological processes. However, further research is needed to fully understand the potential therapeutic benefits and limitations of 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine.
Méthodes De Synthèse
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine can be synthesized by reacting 4-methoxyphenylcyclopentanone with morpholine in the presence of a suitable acid catalyst. The resulting product is then purified by recrystallization to obtain a white solid with a melting point of 112-115°C. The overall yield of the synthesis process is approximately 50%.
Applications De Recherche Scientifique
4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine has been extensively studied for its potential use as an analgesic and antinociceptive agent. Preclinical studies have shown that 4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine is effective in reducing pain and inflammation in animal models. It has also been shown to have a longer duration of action and a lower risk of respiratory depression compared to other opioids.
Propriétés
IUPAC Name |
[1-(4-methoxyphenyl)cyclopentyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-6-4-14(5-7-15)17(8-2-3-9-17)16(19)18-10-12-21-13-11-18/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBHCEUVWWPTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methoxy-phenyl)-cyclopentyl]-morpholin-4-yl-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
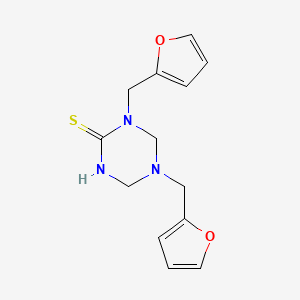
![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)
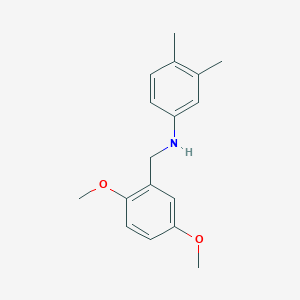
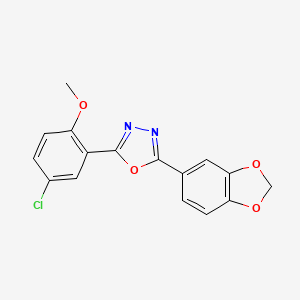
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5885943.png)
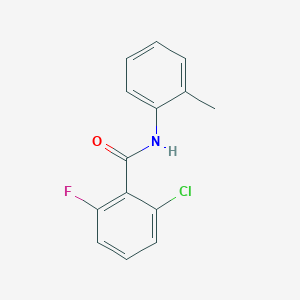
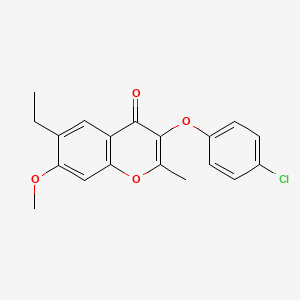
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)
